9-[2-(Diethylphosphino)phenyl]-9H-carbazole
Overview
Description
9-[2-(Diethylphosphino)phenyl]-9H-carbazole is an organophosphorus compound that features a carbazole core substituted with a diethylphosphino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 2-bromophenyl diethylphosphine.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction.
Procedure: The carbazole is reacted with 2-bromophenyl diethylphosphine in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-[2-(Diethylphosphino)phenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphine group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Coordination: Transition metals like palladium, platinum, or rhodium can form complexes with the phosphine group under appropriate conditions.
Major Products
Phosphine Oxides: Formed from the oxidation of the phosphine group.
Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
9-[2-(Diethylphosphino)phenyl]-9H-carbazole has several scientific research applications:
Catalysis: It can act as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry:
Coordination Chemistry: Used to study the coordination behavior of phosphine ligands with various metals.
Mechanism of Action
The mechanism by which 9-[2-(Diethylphosphino)phenyl]-9H-carbazole exerts its effects is primarily through its ability to act as a ligand. The diethylphosphino group can coordinate to metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can facilitate various catalytic processes, such as cross-coupling reactions, by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole: Similar structure but with dicyclohexylphosphino group.
2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: Features an indole core instead of carbazole.
2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole: Contains a pyrrole core and di-tert-butylphosphino group.
Uniqueness
9-[2-(Diethylphosphino)phenyl]-9H-carbazole is unique due to its specific combination of a carbazole core and a diethylphosphino group. This combination imparts distinct electronic and steric properties, making it particularly useful in catalysis and materials science applications. The diethylphosphino group provides a balance of steric bulk and electronic donation, which can be fine-tuned for specific applications.
Properties
IUPAC Name |
(2-carbazol-9-ylphenyl)-diethylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NP/c1-3-24(4-2)22-16-10-9-15-21(22)23-19-13-7-5-11-17(19)18-12-6-8-14-20(18)23/h5-16H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZCILUROWCDNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264081 | |
Record name | 9-[2-(Diethylphosphino)phenyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308652-66-5 | |
Record name | 9-[2-(Diethylphosphino)phenyl]-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1308652-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-[2-(Diethylphosphino)phenyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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